molecular formula C12H9NO5S B374940 (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 423155-37-7

(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No.: B374940
CAS No.: 423155-37-7
M. Wt: 279.27g/mol
InChI Key: MZSRWWSWAXQZHC-UITAMQMPSA-N
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Description

(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is an organic compound that features a thiazolidine ring, a benzylidene group, and a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the condensation of 2-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl groups in the thiazolidine ring can yield corresponding alcohols.

    Substitution: The hydroxy group on the benzylidene ring can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds and π-π interactions with active sites, while the thiazolidine ring can participate in covalent bonding. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Benzylidene derivatives: Compounds with similar benzylidene structures, often studied for their biological activities.

Uniqueness

(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Unlike simple thiazolidinediones, the presence of the hydroxybenzylidene group enhances its potential for diverse interactions and applications.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSRWWSWAXQZHC-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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